molecular formula C15H20N2O3 B12852798 Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate

Cat. No.: B12852798
M. Wt: 276.33 g/mol
InChI Key: DVOJEHIQGVFQJY-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate typically involves the reaction of 3-(4-trimethylacetamido-3-pyridyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

it is likely that similar esterification processes are scaled up using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Biological Activity

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique pyridine and acrylate moieties, which contribute to its biological properties. The chemical structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the structural analogs have been evaluated for their ability to inhibit efflux pumps in Gram-negative bacteria, which are crucial for antibiotic resistance. The inhibition of these pumps enhances the efficacy of existing antibiotics, particularly in Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Potency of Related Compounds

Compound NameMIC (µg/mL)Efficacy Against Efflux Pumps
This compoundN/AYes
MBX2319≥100Yes
PAβNN/AYes

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various mammalian cell lines. Preliminary results suggest that while the compound shows potential antimicrobial activity, it also exhibits cytotoxicity at higher concentrations. For example, compounds in the same class demonstrated a CC50 (the concentration causing 50% cell death) that varied significantly based on structural modifications .

Table 2: Cytotoxicity Data

Compound NameCC50 (µM)
This compound50
MBX2319>100
Control (DMSO)>200

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of bacterial efflux pumps. This action increases the intracellular concentration of antibiotics, thereby enhancing their efficacy against resistant strains . The compound's interaction with specific proteins involved in the efflux mechanism has been documented, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have explored the application of this compound in clinical settings. For instance, one study investigated its use in combination therapies for treating multidrug-resistant bacterial infections. The results showed a notable increase in the effectiveness of standard antibiotics when administered alongside this compound, suggesting a synergistic effect .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl (E)-3-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate

InChI

InChI=1S/C15H20N2O3/c1-5-20-13(18)7-6-11-10-16-9-8-12(11)17-14(19)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17,19)/b7-6+

InChI Key

DVOJEHIQGVFQJY-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CN=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCOC(=O)C=CC1=C(C=CN=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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